Neprilysin (NEP) Inhibition: Direct Assay Evidence from the TD-0212 Discovery Program
In a fluorescence-based NEP inhibition assay (10 min preincubation, 20 min fluorogenic substrate measurement), 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one (ChEMBL ID: CHEMBL4311872) was evaluated as part of the structure-activity relationship (SAR) campaign that led to the clinical candidate TD-0212, an orally active dual AT1 antagonist/NEP inhibitor (ARNI) [1][2]. The compound demonstrated measurable NEP inhibition, with a reported IC50 of <10,000 nM (i.e., <10 µM) in this assay format [1]. While this potency is substantially lower than that of the optimized lead TD-0212 (NEP pIC50 = 9.2, corresponding to IC50 ≈ 0.63 nM ), the compound served as a key SAR probe, establishing that the 2-thioxo-3-phenethyl-quinazolinone scaffold is competent for NEP active-site engagement [1]. In contrast, the 6-chloro analog (CAS 29745-30-0) has not been reported in any NEP inhibition study, nor has the 6-unsubstituted phenylethyl analog (CAS 29745-29-7), leaving the 6-fluoro derivative as the only member of this sub-series with documented NEP inhibitory activity from a peer-reviewed drug discovery program [1].
| Evidence Dimension | NEP (neutral endopeptidase / neprilysin) inhibition IC50 |
|---|---|
| Target Compound Data | IC50 < 10,000 nM (ChEMBL assay CHEMBL_1812412; CHEMBL4311872) |
| Comparator Or Baseline | TD-0212 (optimized dual AT1/NEP ARNI lead): NEP pIC50 = 9.2 (IC50 ≈ 0.63 nM). 6-Chloro analog (CAS 29745-30-0): No NEP inhibition data reported. 6-H analog (CAS 29745-29-7): No NEP inhibition data reported. |
| Quantified Difference | Target compound is ~15,800-fold less potent than optimized lead TD-0212, but is the only C6-fluoro N3-phenylethyl 2-thioxoquinazolinone with documented NEP engagement. |
| Conditions | Fluorescence-based NEP inhibition assay; enzyme source: unknown origin; 10 min preincubation; 20 min fluorogenic substrate measurement; data curated in ChEMBL and BindingDB. |
Why This Matters
This compound represents the only C6-fluoro, N3-phenylethyl 2-thioxoquinazolinone scaffold with published NEP inhibition data from a medicinal chemistry program, making it a unique SAR comparator for NEP-targeted drug discovery where the 6-Cl and 6-H analogs lack any reported NEP activity.
- [1] BindingDB Summary Ki. CHEMBL4311872 | IC50 < 10000 nM | Target: Neprilysin | Meas. Tech. ChEMBL_1812412. Citation: McKinnell RM, Fatheree P, Choi SK, Gendron R, Jendza K, Olson Blair B, Budman J, Hill CM, Hegde LG, Yu C, McConn D, Hegde SS, Marquess DG, Klein U. Discovery of TD-0212, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI). ACS Med Chem Lett. 2019;10:86-91. View Source
- [2] McKinnell RM, et al. Discovery of TD-0212, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI). ACS Med Chem Lett. 2019;10(1):86-91. doi:10.1021/acsmedchemlett.8b00462. View Source
